molecular formula C13H14ClN3O3 B5372249 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5372249
M. Wt: 295.72 g/mol
InChI Key: LVWOFHZZTZOLTF-UHFFFAOYSA-N
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Description

4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CDMC, is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has been studied extensively in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species by inhibiting the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants.
In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide varies depending on its application. In medicine, this compound inhibits the activity of COX-2 by binding to its active site. This prevents the production of prostaglandins, which are involved in inflammation and cancer. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
In agriculture, this compound inhibits the activity of ALS by binding to its active site. This prevents the biosynthesis of branched-chain amino acids in plants, which are essential for their growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been found to have low toxicity in animal studies.
In agriculture, this compound has been shown to inhibit the growth of various weed species without affecting the growth of crops. It has also been found to have low toxicity in plant and animal studies.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity in animal and plant studies, making it a safe compound to work with.
However, there are also some limitations to working with this compound. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability in acidic conditions, which can affect its activity in certain experiments.

Future Directions

There are several future directions for the research of 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. In medicine, further studies are needed to investigate its potential as an anti-inflammatory and anti-cancer agent. It could also be studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
In agriculture, further studies are needed to investigate its potential as a herbicide. It could also be studied for its potential use in the synthesis of novel plant growth regulators.
In material science, further studies are needed to investigate its potential as a building block for the synthesis of novel materials such as MOFs. It could also be studied for its potential use in the synthesis of other porous materials such as zeolites and metal-organic polyhedra.
Conclusion:
This compound is a chemical compound that has potential applications in various scientific fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in these fields.

Synthesis Methods

The synthesis of 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 2,5-dimethoxyaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.

properties

IUPAC Name

4-chloro-N-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-17-12(9(14)7-15-17)13(18)16-10-6-8(19-2)4-5-11(10)20-3/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWOFHZZTZOLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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